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[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride

Catalog No.
S2659958
CAS No.
1158559-50-2
M.F
C12H17ClN2O2
M. Wt
256.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Morpholine-4-carbonyl)phenyl]methanamine hydro...

CAS Number

1158559-50-2

Product Name

[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride

IUPAC Name

[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone;hydrochloride

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73

InChI

InChI=1S/C12H16N2O2.ClH/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14;/h1-4H,5-9,13H2;1H

InChI Key

PBXNVLAMBIHOQL-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CN.Cl

solubility

not available

    Drug Discovery and Development

    • Compounds like “[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride” could potentially be used in the field of drug discovery and development. They could be tested for various biological activities, such as antimicrobial, antitumor, or anti-inflammatory effects .

[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride is a synthetic compound characterized by its unique chemical structure, which integrates a morpholine moiety with a phenyl group. This compound consists of a phenyl ring substituted with a morpholine-4-carbonyl group and a methanamine functional group, making it an interesting candidate for various chemical and biological applications. The presence of the morpholine ring contributes to its solubility and potential interaction with biological systems, while the methanamine component may enhance its reactivity.

  • Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitution, allowing for the introduction of various substituents.
  • Acylation Reactions: The carbonyl group in the morpholine ring can react with nucleophiles, facilitating acylation reactions that can modify its biological properties.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly under acidic or basic conditions, affecting its stability and activity.

These reactions are crucial for understanding how the compound might behave in biological systems and during synthesis.

Several synthesis methods can be employed to create [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride:

  • Direct Amine Formation:
    • Starting from 4-(morpholine-4-carbonyl)phenol, react with formaldehyde in the presence of an acid catalyst to form the methanamine derivative.
  • Carbonylation Reaction:
    • Utilize carbon monoxide and amines in a controlled environment to form the desired carbonyl compound.
  • Reduction Techniques:
    • Employ reducing agents to convert corresponding nitro or carbonyl precursors into amines.

These methods highlight the versatility of synthetic pathways available for this compound.

[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Its structural attributes make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for developing more complex molecules.
  • Biochemical Assays: The compound could be utilized in assays to study enzyme interactions or cellular responses due to its biological activity.

Studies on similar compounds suggest that [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride may interact with various biological targets:

  • Receptor Binding: Likely to bind with specific receptors due to its amine functionality, influencing signaling pathways.
  • Enzyme Interactions: Potentially inhibits or activates enzymes based on structural compatibility, which is critical for drug design and development .

Understanding these interactions is essential for predicting its pharmacokinetic properties and therapeutic efficacy.

Several compounds share structural similarities with [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesBiological Activity
MorpholineBasic structure; versatile applicationsAntimicrobial, analgesic
4-(Aminomethyl)phenolSimilar phenolic structureAntioxidant, anti-inflammatory
1-(Morpholinomethyl)-naphthaleneNaphthalene core; enhanced lipophilicityAnticancer properties

The uniqueness of [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride lies in its specific combination of functional groups that may enhance solubility and reactivity compared to these similar compounds.

Dates

Last modified: 08-16-2023

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